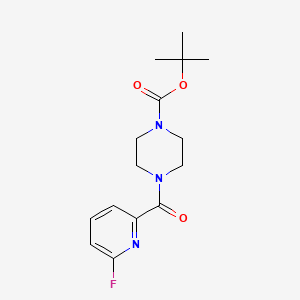

4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine-based compound featuring a tert-butyl carbamate group and a 6-fluoro-pyridine-2-carbonyl substituent. The tert-butyl ester moiety enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

The carbonyl linkage to the piperazine ring may facilitate further derivatization, such as amide bond formation or nucleophilic substitutions.

Properties

CAS No. |

1071521-56-6 |

|---|---|

Molecular Formula |

C15H20FN3O3 |

Molecular Weight |

309.34 g/mol |

IUPAC Name |

tert-butyl 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20FN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3 |

InChI Key |

GOHLAZVVQWOLJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst

A recent and environmentally friendly method involves a one-step photocatalytic synthesis of related piperazine carboxylic acid tert-butyl esters, including analogs of the target compound, using an acridine salt as a visible light photocatalyst.

-

- 2-Aminopyridine (or fluorinated analogs)

- Piperazine-1-carboxylic acid tert-butyl ester

- Acridine salt photocatalyst (0.1 eq)

- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq)

- Solvent: Anhydrous dichloroethane

- Reaction under oxygen atmosphere with blue LED irradiation for 10 hours

-

- Mix the reagents in the solvent.

- Replace the atmosphere with oxygen three times.

- Irradiate with blue LED light to induce the photocatalytic reaction.

- After completion, dry and purify the product by column chromatography.

-

- The product, a colorless white solid, was obtained in 95% yield .

- The method avoids heavy metals and harsh conditions, making it safe, cost-effective, and environmentally friendly.

- The synthesis path is shortened, reducing byproducts and improving yield.

| Parameter | Value |

|---|---|

| 2-Aminopyridine | 0.2 mmol (1.0 eq) |

| Piperazine-1-carboxylic acid tert-butyl ester | 0.2 mmol (1.0 eq) |

| Acridine salt photocatalyst | 0.01 mmol (0.1 eq) |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) |

| Solvent | Anhydrous dichloroethane (2 mL) |

| Reaction time | 10 hours |

| Atmosphere | Oxygen |

| Yield | 95% |

Conventional Coupling via Acid Chloride or Carbodiimide Activation

Traditional methods for synthesizing 4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester involve activating the carboxylic acid group of the fluoropyridine derivative followed by coupling with the piperazine tert-butyl ester.

-

- Synthesis or procurement of 6-fluoro-pyridine-2-carboxylic acid.

- Activation of the acid group using reagents such as:

- Carbodiimides (e.g., EDC, DCC) often in the presence of HOBt or similar additives.

- Conversion to acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Coupling with piperazine-1-carboxylic acid tert-butyl ester under mild base conditions.

- Purification via crystallization or chromatography.

-

- Well-established and reliable.

- High purity and yield achievable.

- Amenable to scale-up.

-

- Use of potentially hazardous reagents (acid chlorides, carbodiimides).

- Longer reaction times and multiple steps.

- Generation of byproducts requiring careful purification.

While no direct literature was found specifically for the fluorinated pyridine derivative, analogous methods are well documented for related compounds in the pharmaceutical literature.

Multi-Step Synthetic Routes from Piperazine and Pyridine Precursors

In more complex synthetic schemes, the target compound is prepared through multi-step sequences involving:

- Alkylation or benzylation of piperazine derivatives.

- Esterification and deprotection steps.

- Coupling with substituted pyridine carboxylic acids.

For example, a related synthetic route involves:

- Alkylation of tert-butyl piperazine-1-carboxylate with substituted benzyl or pyridine aldehydes.

- Subsequent reductive amination or condensation reactions.

- Ester hydrolysis and re-protection steps as needed.

These methods are often used to prepare libraries of analogs for drug discovery, allowing structural diversification.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification of pyridine acid | Methanol, acid catalyst | ~70 |

| Alkylation of piperazine | Mitsunobu reaction or alkyl halides | 50-80 |

| Coupling reactions | Carbodiimide coupling or reductive amination | 50-75 |

| Deprotection | Acidic conditions (e.g., HCl in dioxane) | Quantitative |

Source: Chem. Pharm. Bull. 68(5):452-465, 2020

Comparative Analysis of Preparation Methods

| Feature | Photocatalytic One-Step Method | Conventional Coupling Method | Multi-Step Synthetic Route |

|---|---|---|---|

| Number of Steps | One-step synthesis | Multiple steps (activation + coupling) | Multiple steps (alkylation, coupling, deprotection) |

| Catalysts/Reagents | Acridine salt photocatalyst, oxidant | Carbodiimides, acid chlorides, bases | Mitsunobu reagents, reducing agents, acids |

| Reaction Conditions | Blue LED irradiation, oxygen atmosphere, mild temp | Room temperature to reflux, inert atmosphere | Various, often mild to moderate temperatures |

| Yield | High (~95%) | Moderate to high (variable) | Moderate to high (variable) |

| Environmental Impact | Low, no heavy metals, mild oxidants | Moderate, use of hazardous reagents | Variable, depends on reagents |

| Purification | Column chromatography | Crystallization, chromatography | Chromatography, crystallization |

| Suitability for Scale-up | High, due to simplicity and safety | Established industrial methods | Suitable but more complex |

Research Outcomes and Notes

- The photocatalytic method represents an innovative advance, offering a safer and more sustainable route with excellent yields and minimal byproducts.

- Conventional methods remain widely used due to their robustness and familiarity in industrial settings.

- Multi-step routes provide flexibility for structural modifications but require more extensive purification and longer synthesis times.

- Purification typically involves column chromatography or recrystallization to achieve the required purity for pharmaceutical applications.

- The choice of method depends on the scale, available equipment, and desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Hydrolysis: Acidic or basic hydrolysis conditions can be used to convert the ester group to a carboxylic acid.

Major Products

Scientific Research Applications

4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Biological Studies: The compound can be used to study the effects of fluorinated pyridine derivatives on biological systems.

Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, fluoro, chloro) enhance electrophilicity, facilitating nucleophilic substitutions or catalytic reductions .

- Amino groups (e.g., in ) improve solubility and enable conjugation reactions, critical in drug design.

- Bulkier substituents (e.g., 6-phenyl in ) may sterically hinder reactions but improve target specificity.

Palladium-Catalyzed Amination

- Example : tert-Butyl piperazine-1-carboxylate reacts with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) under Pd catalysis to form aryl piperazines .

- Relevance to Target Compound : A similar approach could couple 6-fluoro-pyridine-2-carbonyl chloride with tert-butyl piperazine-1-carboxylate.

Hydrogenation of Nitro Derivatives

- Example: Reduction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylate using Pd-C/H₂ yields 4-(6-amino-pyridin-3-yl) derivatives with 94% efficiency .

- Application : The 6-fluoro group in the target compound avoids the need for this step, streamlining synthesis.

Boc Deprotection and Functionalization

- Example : HCl-mediated Boc removal from intermediates like aryl piperazine 11 enables further alkylation or acylation .

Biological Activity

4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 6-fluoropyridine moiety and a tert-butyl ester group. Its molecular formula is with a molecular weight of approximately 295.3 g/mol.

Research indicates that compounds similar to 4-(6-fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester often act as modulators of various biological targets, including G-protein-coupled receptors (GPCRs) and kinases. For example, studies have shown that piperazine derivatives can inhibit specific protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases .

Pharmacological Effects

- Antimicrobial Activity : Piperazine derivatives have been noted for their antimicrobial properties. The presence of the fluorinated pyridine group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .

- CNS Activity : Compounds with piperazine structures are frequently investigated for their effects on the central nervous system (CNS). They may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems .

- Cancer Treatment : There is evidence suggesting that similar compounds can act as inhibitors of mutant forms of receptor tyrosine kinases involved in various cancers, such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Case Studies

Synthesis and Derivatives

The synthesis of 4-(6-fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester involves several steps, including:

- Condensation reactions between piperazine derivatives and fluorinated pyridine carboxylic acids.

- The use of tert-butyl esters to enhance solubility and bioavailability.

These synthetic routes have been optimized to yield high purity compounds suitable for biological testing .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(6-fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester?

- Methodology :

Piperazine Functionalization : Start with tert-butyl piperazine-1-carboxylate. Introduce the 6-fluoro-pyridine-2-carbonyl moiety via a palladium-catalyzed amination or coupling reaction. For example, use Pd(OAc)₂ with XPhos ligand in tert-butanol at 60–100°C under inert atmosphere to couple halogenated pyridine derivatives (e.g., 6-fluoro-2-bromopyridine) .

Boc Deprotection : If intermediates require Boc removal, treat with HCl in dioxane or aqueous acidic conditions (e.g., 4M HCl, 93–96°C for 17 hours) .

Purification : Use silica gel chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) or recrystallization to isolate the product .

- Key Data : Typical yields range from 45% to 91%, confirmed by LCMS (e.g., m/z 372.2 [M+H]⁺) and ¹H NMR .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at δ 1.46 ppm, pyridine protons at δ 8.3–8.8 ppm) .

- LCMS : Confirm molecular weight and detect impurities (e.g., unreacted starting materials or de-Boc byproducts) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., triclinic crystal system with P1 space group) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound?

- Function : The Boc group protects the piperazine nitrogen during synthesis, preventing unwanted side reactions. It is later removed under acidic conditions (e.g., HCl) to generate free amines for downstream functionalization .

- Stability : Boc is stable under basic and neutral conditions but labile in strong acids, making it ideal for stepwise synthesis .

Q. What safety precautions are required when handling this compound?

- Hazards : Irritant to eyes/respiratory system; lachrymator. Use fume hoods, gloves, and goggles .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine coupling reactions be addressed?

- Optimization Strategies :

- Catalyst Screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .

- Temperature Control : Reactions at 100°C under microwave irradiation improve yields compared to standard heating .

- Boronate Intermediates : Use Suzuki-Miyaura coupling with tert-butyl piperazine boronate esters for regioselective pyridine attachment .

Q. What are common impurities in the final product, and how are they resolved?

- Impurity Sources :

- Residual palladium (from catalysts).

- Incomplete Boc deprotection or over-reaction.

- Mitigation :

- Chelating Resins : Pass crude product through Si-Trisamine to remove Pd .

- Acid Wash : Treat with 1M HCl to hydrolyze Boc intermediates, followed by neutralization .

Q. How does the compound’s stereochemistry influence its biological activity?

- Case Study :

- In RBP4 antagonists, the tert-butyl group and pyridine orientation affect binding affinity. Use NOESY NMR or X-ray diffraction to analyze spatial arrangements .

- Computational modeling (e.g., DFT or molecular docking) predicts interactions with target proteins .

Q. Can the Boc group be replaced with alternative protecting groups for specific applications?

- Alternatives :

- Fmoc : Labile under basic conditions, suitable for orthogonal protection.

- Cbz : Removable via hydrogenolysis.

Q. How is the compound utilized in drug discovery pipelines?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.